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Compound of Interest

Compound Name: Ethanol, 2,2'-(pentadecylimino)bis-

Cat. No.: B1601796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound Ethanol, 2,2'-(pentadecylimino)bis- (CAS No. 24910-32-5). The information

presented herein is essential for the identification, characterization, and quality control of this

amphiphilic molecule, which holds potential for various research and development applications,

including its use as a surfactant and its possible role in biological membrane interactions.

Molecular Structure and Properties
Ethanol, 2,2'-(pentadecylimino)bis- is a tertiary amine with a long pentadecyl alkyl chain and

two terminal hydroxyl groups. This structure imparts amphiphilic properties to the molecule,

with a hydrophilic diethanolamine headgroup and a hydrophobic pentadecyl tail.[1]

Molecular Formula: C₁₉H₄₁NO₂[2][3]

Molecular Weight: 315.5 g/mol [1][3]

InChI Key: MOVFFQCDGPWQOJ-UHFFFAOYSA-N[1][3]

Spectroscopic Data Summary
The following tables summarize the expected and predicted spectroscopic data for Ethanol,
2,2'-(pentadecylimino)bis-. While specific experimental data is limited in the public domain,
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the provided values are based on the analysis of structurally similar compounds and

established spectroscopic principles.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

Protons Chemical Shift (δ, ppm) Multiplicity

CH₃ (terminal) ~ 0.88 Triplet

(CH₂)₁₃ (alkyl chain) ~ 1.2-1.4 Multiplet

N-CH₂ (adjacent to N) ~ 2.6-2.8 Multiplet

CH₂-OH (adjacent to OH) ~ 3.5-3.7 Multiplet

OH Variable Singlet (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Chemical Shift (δ, ppm)

CH₃ (terminal) ~ 14

(CH₂)₁₃ (alkyl chain) ~ 22-32

N-CH₂ (adjacent to N) ~ 50-55

CH₂-OH (adjacent to OH) ~ 58-62

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch 3200-3600 Broad, Strong

C-H stretch (alkyl) 2850-2960 Strong

N-H bend (potential impurity) 1550-1650 Medium

C-N stretch 1000-1250 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Expected Mass Spectrometry Data

Parameter Value

Molecular Ion [M]⁺ m/z 315.3

Fragmentation Pathways
Complex, involving cleavage of the alkyl chain

and loss of hydroxyl groups.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for Ethanol, 2,2'-
(pentadecylimino)bis-.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, MeOD).

¹H NMR Acquisition:

Acquire a one-pulse proton spectrum with a 90° pulse.
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Set the spectral width to cover the range of -2 to 12 ppm.

Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Set the spectral width to cover the range of 0 to 220 ppm.

Use a relaxation delay of 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) to compensate for the lower natural

abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the

residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A standard FTIR spectrometer.

Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place the

solution in a liquid cell.

Data Acquisition:

Acquire a background spectrum of the empty sample holder (or solvent).

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
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Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: Perform a background subtraction to obtain the final absorbance or

transmittance spectrum of the sample.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Data Acquisition (ESI-MS):

Infuse the sample solution directly into the ESI source.

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to maximize the signal of the molecular ion.

Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

Data Acquisition (GC-MS):

Due to the low volatility of the compound, derivatization (e.g., silylation of the hydroxyl

groups) may be necessary prior to GC-MS analysis.[1]

Inject the derivatized sample into the gas chromatograph.

Use a temperature program to elute the compound from the GC column.

The eluent is then introduced into the mass spectrometer for ionization (typically EI) and

analysis.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions.

Experimental Workflow and Signaling Pathways
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The following diagrams illustrate the logical workflow for the spectroscopic analysis of Ethanol,
2,2'-(pentadecylimino)bis- and a conceptual representation of its interaction with a biological

membrane.
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Caption: Workflow for the spectroscopic analysis of Ethanol, 2,2'-(pentadecylimino)bis-.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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